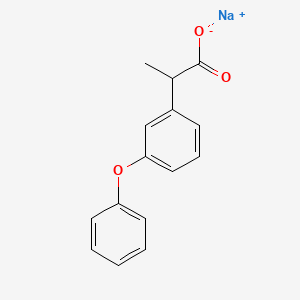

Fenoprofen sodium

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;2-(3-phenoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3.Na/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2-11H,1H3,(H,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKIYGXHDKTNFO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956173 | |

| Record name | Sodium 2-(3-phenoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34691-31-1 | |

| Record name | Fenoprofen sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034691311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-(3-phenoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENOPROFEN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/869607J16Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Research of Fenoprofen Sodium

Classical Synthesis Pathways of Fenoprofen (B1672519) and its Salts

The traditional synthesis of fenoprofen has been approached through various chemical routes. One established method involves the reaction of m-phenoxy benzaldehyde (B42025) with a Wittig reagent, followed by oxidation to yield the desired carboxylic acid. Another common pathway utilizes a Grignard reaction, where a suitable Grignard reagent is reacted with a carbonyl compound, followed by a series of steps to introduce the propionic acid moiety.

A notable clean production method for fenoprofen calcium involves several steps starting from m-phenoxy phenylethanol. google.com This process includes:

Reaction with thionyl chloride in pyridine (B92270) to form m-phenoxy benzyl (B1604629) chloride. google.com

Reaction of m-phenoxy benzyl chloride with sodium cyanide in the presence of a phase-transfer catalyst to produce m-phenoxy acetonitrile (B52724). google.com

Generation of m-phenoxy-alpha-methyl phenylacetate (B1230308) from the reaction of m-phenoxy acetonitrile and methyl carbonate with sodium ethylate. google.com

Saponification with liquid caustic soda to yield m-phenoxy-alpha-methyl sodium phenylacetate. google.com

Finally, reaction with calcium chloride and alcohol in the presence of the complexing agent EDTA to produce fenoprofen calcium. google.com This method is highlighted for its convenient synthesis, ease of operation, minimal pollution, and high product yield. google.com

The synthesis of fenoprofen sodium, the salt form, is typically achieved by reacting fenoprofen with a sodium-containing base, such as sodium hydroxide (B78521). google.com

Advanced Synthetic Approaches and Process Optimization for Fenoprofen Intermediates

Recent research has focused on developing more efficient and environmentally friendly synthetic routes for fenoprofen and its intermediates. These advanced approaches often aim to reduce the number of steps, improve yields, and utilize greener reagents and solvents.

One innovative approach involves the use of cardanol (B1251761), derived from cashew nut shell liquid, as a starting material. rsc.orgrsc.org This green chemistry approach includes the following key steps:

Conversion of cardanol to O-Ph cardanol. rsc.org

Metathesis of O-Ph cardanol to 1-(non-8-en-1-yl)-3-phenoxybenzene. rsc.org

Isomerizing metathesis to yield 1-phenoxy-3-vinylbenzene (B7894581). rsc.org

Selective methoxycarbonylation of 1-phenoxy-3-vinylbenzene to produce fenoprofen. rsc.org This method demonstrates the potential of using renewable resources for pharmaceutical synthesis. rsc.org

Process optimization efforts have also been directed at improving the solubility of fenoprofen. Studies have explored the use of supercritical carbon dioxide (scCO2) as a green solvent, with machine learning models developed to predict and optimize solubility under various temperature and pressure conditions. researchgate.netarabjchem.org

Design and Synthesis of Fenoprofen Chemical Derivatives

To enhance therapeutic efficacy, modify pharmacokinetic properties, or enable targeted drug delivery, various chemical derivatives of fenoprofen have been synthesized and investigated.

Fenoprofen Hydrazone Derivatives for Modified Pharmacological Profiles

Fenoprofen has been derivatized into hydrazones to explore potential enhancements in its pharmacological activity. The synthesis typically involves a multi-step procedure where fenoprofen is first converted to its corresponding ester, which then reacts with hydrazine (B178648) hydrate (B1144303) to form fenoprofen hydrazide. This intermediate is subsequently condensed with various aromatic aldehydes to yield the final hydrazone derivatives. uobaghdad.edu.iqresearchgate.netresearchgate.net

In one study, a series of new fenoprofen hydrazone derivatives (H1-H4) were synthesized and characterized using FT-IR and 1HNMR spectroscopy. uobaghdad.edu.iqresearchgate.net Preliminary anti-inflammatory evaluations showed that these compounds were effective in reducing paw edema, with one derivative, H3, exhibiting higher anti-inflammatory activity than the parent fenoprofen. uobaghdad.edu.iqresearchgate.net

| Derivative | Synthesis Method | Key Findings |

| Fenoprofen Hydrazones (H1-H4) | Multi-step synthesis involving esterification, hydrazide formation, and condensation with aromatic aldehydes. uobaghdad.edu.iqresearchgate.net | All derivatives showed anti-inflammatory activity. Compound H3 was found to be more potent than fenoprofen. uobaghdad.edu.iqresearchgate.net |

Fenoprofen Azo Conjugates for Targeted Delivery Systems

Azo conjugates of fenoprofen have been designed as prodrugs for targeted drug delivery, particularly to the colon for the treatment of inflammatory bowel disease (IBD). innovareacademics.ininnovareacademics.in The synthesis involves diazotization of amino acid methyl esters, followed by coupling with fenoprofen. innovareacademics.ininnovareacademics.in The resulting azo bond is designed to be cleaved by azoreductase enzymes present in the colonic microflora, releasing the active drug at the target site. innovareacademics.ininnovareacademics.in

In a study, six azo prodrugs of fenoprofen were synthesized using different amino acids (glycine, tyrosine, L-phenylalanine, L-tryptophan, L-valine, L-alanine). innovareacademics.ininnovareacademics.in In vitro release studies demonstrated that the drug was minimally released in simulated gastric and intestinal fluids, while significant release (65-85%) occurred in a simulated colonic fluid containing azoreductase. innovareacademics.ininnovareacademics.in

| Azo Conjugate | Amino Acid Carrier | Targeted Delivery Mechanism |

| FP-Glycine | Glycine | Azo bond cleavage by colonic azoreductases. innovareacademics.ininnovareacademics.in |

| FP-Tyrosine | Tyrosine | Azo bond cleavage by colonic azoreductases. innovareacademics.ininnovareacademics.in |

| FP-L-Phenylalanine | L-Phenylalanine | Azo bond cleavage by colonic azoreductases. innovareacademics.ininnovareacademics.in |

| FP-L-Tryptophan | L-Tryptophan | Azo bond cleavage by colonic azoreductases. innovareacademics.ininnovareacademics.in |

| FP-L-Valine | L-Valine | Azo bond cleavage by colonic azoreductases. innovareacademics.ininnovareacademics.in |

| FP-L-Alanine | L-Alanine | Azo bond cleavage by colonic azoreductases. innovareacademics.ininnovareacademics.in |

Isotopically Labeled Fenoprofen for Research Applications (e.g., 13C-labeled variants)

Isotopically labeled versions of fenoprofen, such as those containing carbon-13 (¹³C), are valuable tools in research, particularly for metabolic studies and as internal standards in quantitative analysis by mass spectrometry. caymanchem.com

The synthesis of ¹³C-labeled fenoprofen has been achieved through methods like photocatalytic carbon isotope exchange. scispace.com This technique allows for the incorporation of a ¹³C isotope into the carboxylic acid group of the molecule. researchgate.net For instance, [¹³C]Fenoprofen has been synthesized with a 68% isotopic enrichment and a 57% isolated yield. scispace.com Fenoprofen-13C6, where the six carbons of the phenoxy ring are labeled, is another example used as an internal standard for quantification of fenoprofen by GC- or LC-MS. caymanchem.com

| Labeled Compound | Isotope | Research Application |

| [¹³C]Fenoprofen | ¹³C | Used in studies of carbon isotope exchange. scispace.comresearchgate.net |

| Fenoprofen-¹³C₆ (sodium salt hydrate) | ¹³C | Internal standard for quantification of fenoprofen by GC- or LC-MS. caymanchem.com |

Elucidation of Molecular Mechanisms of Action of Fenoprofen Sodium

Cyclooxygenase (COX) Isoenzyme Inhibition Profiles (COX-1 and COX-2)

Fenoprofen's principal mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. drugbank.comdrugs.com These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain. drugbank.comnih.govresearchgate.net COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal mucosa and maintain renal function. nih.govmedcentral.com In contrast, COX-2 is an inducible enzyme, with its expression being upregulated during inflammatory processes. nih.govmedcentral.com

Fenoprofen (B1672519) acts as a non-selective inhibitor of both COX-1 and COX-2. drugs.comnih.gov By blocking these enzymes, fenoprofen reduces the synthesis of prostaglandins, thereby alleviating inflammation and pain. drugbank.comdrugs.comnih.gov Research has indicated varying inhibitory potencies of fenoprofen for the two isoenzymes. One study reported IC50 values of 3.4 μM for COX-1 and 41 μM for COX-2, suggesting a degree of selectivity for COX-1. researchgate.net However, another study found that at a concentration of 100 μM, fenoprofen inhibited COX-2 by less than 30% with no observed inhibition of COX-1, highlighting the complexities of its inhibitory profile. researchgate.net

Table 1: Cyclooxygenase (COX) Isoenzyme Inhibition Data for Fenoprofen

| Isoenzyme | Reported IC50 Value | Reference |

| COX-1 | 3.4 μM | researchgate.net |

| COX-2 | 41 μM | researchgate.net |

| COX-1 | No inhibition at 100 μM | researchgate.net |

| COX-2 | <30% inhibition at 100 μM | researchgate.net |

Melanocortin Receptor (MCR) Allosteric Modulation by Fenoprofen

Recent studies have identified a novel mechanism of action for fenoprofen involving the allosteric modulation of melanocortin receptors (MCRs). researchgate.netnih.govnih.gov Fenoprofen acts as a positive allosteric modulator (PAM) at the MC3, MC4, and MC5 receptor subtypes. researchgate.netnih.gov This means that while fenoprofen itself does not activate these receptors, it enhances the response of the receptors to their endogenous ligands. nih.gov This PAM activity was observed with endogenous ligands such as α-melanocyte-stimulating hormone (α-MSH), adrenocorticotropic hormone (ACTH), and Lys-γ3-MSH. nih.gov

Investigation of Fenoprofen's Biased Signaling at Specific MCR Subtypes (MC3, MC4, MC5)

Further investigation has revealed that fenoprofen exhibits biased signaling at the MC3, MC4, and MC5 receptors. nih.govrndsystems.comresearchgate.net This means that fenoprofen selectively activates certain downstream signaling pathways while not affecting others. Specifically, fenoprofen was found to selectively activate the ERK1/2 cascade without stimulating the canonical cAMP signaling pathway at these receptor subtypes. nih.govrndsystems.comresearchgate.netebi.ac.uk This biased agonism is noteworthy as it suggests that fenoprofen can elicit specific cellular responses through MCRs, independent of the classical G-protein coupled receptor signaling pathway. This selective activation was not observed at the MC1 receptor, indicating a degree of selectivity among the MCR family. nih.govresearchgate.netebi.ac.uk

Role of ERK1/2 Pathway Activation in Fenoprofen-Mediated Cellular Responses

The activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway by fenoprofen is a significant finding. nih.govrndsystems.comresearchgate.netmedchemexpress.com In HEK293T cells, fenoprofen was shown to stimulate ERK1/2 activation at the MC3, MC4, and MC5 receptors in a concentration-dependent manner. medchemexpress.com The highest levels of ERK1/2 activation were observed at specific concentrations for each receptor subtype: 3 and 10 μM for MC3R, 1 μM for MC4R, and 3 μM for MC5R. rndsystems.commedchemexpress.com This activation of the ERK1/2 pathway is thought to contribute to the anti-arthritic and pro-resolving properties of fenoprofen, such as promoting macrophage phagocytosis and efferocytosis, which are independent of its COX inhibition. researchgate.netnih.gov

Table 2: Fenoprofen's Activity at Melanocortin Receptor Subtypes

| Receptor Subtype | Activity | Downstream Signaling | Reference |

| MC3 | Positive Allosteric Modulator | Biased signaling, ERK1/2 activation | researchgate.netnih.govnih.govrndsystems.comresearchgate.netebi.ac.uk |

| MC4 | Positive Allosteric Modulator | Biased signaling, ERK1/2 activation | researchgate.netnih.govnih.govresearchgate.netebi.ac.uk |

| MC5 | Positive Allosteric Modulator | Biased signaling, ERK1/2 activation | researchgate.netnih.govnih.govresearchgate.netebi.ac.uk |

| MC1 | No significant activity | No biased signaling or ERK1/2 activation | nih.govresearchgate.netebi.ac.uk |

Prostaglandin (B15479496) Synthesis Pathway Inhibition and Downstream Effects

As a potent inhibitor of prostaglandin synthesis, fenoprofen significantly impacts the downstream effects of this pathway. drugbank.comdrugs.comnih.gov Prostaglandins are involved in sensitizing afferent nerves and potentiating the action of bradykinin (B550075) in inducing pain. drugs.com They are also key mediators of inflammation. drugs.com By inhibiting the production of prostaglandins, fenoprofen effectively reduces pain and inflammation. drugbank.comdrugs.comncats.io This inhibition of prostaglandin synthesis is the primary mechanism behind the analgesic and anti-inflammatory effects observed in clinical use for conditions like rheumatoid arthritis and osteoarthritis. drugbank.comncats.iofda.gov

Exploration of Non-Canonical Molecular Targets and Signaling Cascades

Beyond its established roles in COX inhibition and MCR modulation, research suggests that fenoprofen may have other, non-canonical molecular targets. While the primary focus has been on the aforementioned pathways, the discovery of its action on MCRs opens the possibility of other G protein-coupled receptor interactions or effects on different signaling cascades. For instance, some studies have noted that the effects of certain NSAIDs are not solely limited to their canonical targets, potentially affecting other molecules and altering various biological functions. researchgate.net However, specific, well-defined non-canonical molecular targets and signaling cascades for fenoprofen, beyond MCRs, are still an area for further investigation.

Structure Activity Relationship Sar Studies and Rational Ligand Design for Fenoprofen Analogs

Correlations between Fenoprofen's Chemical Structure and Bioactivity

The biological activity of fenoprofen (B1672519) is highly dependent on the specific arrangement of its constituent parts. Structure-activity relationship (SAR) studies have revealed key insights into what makes this molecule effective.

The core structure of fenoprofen consists of a propionic acid moiety attached to a 3-phenoxyphenyl group. nih.gov The placement of the phenoxy group on the arylpropionic acid is crucial; moving it to the ortho or para position leads to a decrease in activity. gpatindia.com This highlights the importance of the meta-position for optimal interaction with its biological target, primarily the cyclooxygenase (COX) enzymes. nih.gov

Stereochemical Considerations in Fenoprofen Activity: Enantiomeric Discrimination Studies

Fenoprofen possesses a single chiral center, meaning it exists as two non-superimposable mirror images called enantiomers: (S)-fenoprofen and (R)-fenoprofen. gpatindia.com This stereochemistry is a critical factor in its pharmacological activity.

The differential interaction of fenoprofen enantiomers has been a subject of detailed investigation. Studies using techniques like X-ray crystallography have shown that host molecules, such as β-cyclodextrin, can discriminate between the enantiomers. pnas.orgbeilstein-journals.org For instance, when complexed with β-cyclodextrin, there is a preferential interaction with the (S)-enantiomer. researchgate.netnih.gov This preference is driven by more favorable intermolecular interactions, where the phenyl group of (S)-fenoprofen achieves closer contact with the host molecule. researchgate.netnih.gov Such enantiomeric discrimination is crucial for developing chiral separation techniques and for understanding the stereospecific interactions at the receptor level. researchgate.net

Table 1: Enantiomeric Activity and Interactions of Fenoprofen

| Enantiomer | In Vitro Activity (COX Inhibition) | Interaction with β-cyclodextrin |

| (S)-Fenoprofen | 35 times more active than (R)-fenoprofen researchgate.net | Preferential interaction and stronger binding researchgate.netnih.gov |

| (R)-Fenoprofen | Less active researchgate.net | Weaker interaction researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Protein Binding Relationship (QSPBR) Modeling for Fenoprofen Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Protein Binding Relationship (QSPBR) are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity or protein binding affinity. These methods are invaluable in the rational design of new drug candidates.

For NSAIDs like fenoprofen, QSAR studies have been employed to understand the structural requirements for their anti-inflammatory activity. auburn.edu These models often use various molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build mathematical equations that can predict the activity of new, unsynthesized derivatives. researchgate.netj-morphology.com For instance, studies have shown that topological indices, which describe the size and shape of a molecule, can be important predictors of the binding of NSAIDs to serum albumin. ijpsonline.com

QSPBR models specifically focus on predicting how strongly a drug will bind to proteins, a key factor in its distribution and availability in the body. For fenoprofen and related NSAIDs, linear relationships have been derived between their association constants for protein binding and various topological indices. ijpsonline.com Such models can help in optimizing the pharmacokinetic properties of new drug candidates.

The development of predictive QSAR models often involves various statistical methods, including multiple linear regression and more advanced machine learning techniques like artificial neural networks. rsc.org The reliability of these models is assessed through rigorous internal and external validation procedures. nih.govresearchgate.net

Computational and Experimental Approaches for Fenoprofen Analog Design

The design of new fenoprofen analogs is a process that integrates both computational and experimental strategies to create molecules with improved properties.

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand (like a fenoprofen analog) when bound to a receptor, such as the COX enzyme. nih.gov It helps in visualizing and understanding the key interactions that contribute to binding affinity.

Virtual Screening: Large databases of chemical compounds can be computationally screened to identify those that are likely to be active against a specific target. scholarsresearchlibrary.com This approach can significantly speed up the initial stages of drug discovery.

Rational Molecular Editing: This involves making targeted modifications to a known drug molecule to improve its properties. acs.orgacs.org Computational tools can help in predicting the impact of these changes before they are synthesized in the lab.

Experimental Approaches:

Synthesis of Analogs: Based on SAR and computational predictions, new analogs are synthesized in the laboratory. scholarsresearchlibrary.com For example, carborane analogs of fenoprofen have been synthesized and shown to have improved antitumor activity. researchgate.net

Biological Evaluation: The synthesized analogs are then tested in vitro and in vivo to determine their biological activity and other pharmacological properties. researchgate.netbiorxiv.org This experimental data is then used to refine the computational models in an iterative cycle of design, synthesis, and testing.

A notable example is the design of "neoprofen," a rigidified analog of ibuprofen (B1674241), which provides insights into how altering the three-dimensional topology can affect COX-2 inhibition. nih.gov Such studies, which explore the impact of structural rigidity and conformational flexibility, are crucial for the rational design of more potent and selective NSAIDs. nih.gov

Preclinical Pharmacokinetic Research of Fenoprofen Sodium in Vitro and in Animal Models

In vitro Absorption Studies and Permeation Characteristics

Preclinical evaluations indicate that fenoprofen (B1672519) is readily absorbed from the gastrointestinal tract. ontosight.ai Under fasting conditions, in vivo studies in human volunteers show that fenoprofen is rapidly absorbed. nih.govfda.govdrugbank.comdrugs.com The absorption characteristics are influenced by its physicochemical properties. Fenoprofen is described as being slightly soluble in water and freely soluble in alcohol. scirp.orgsemanticscholar.org

The low aqueous solubility of fenoprofen can be a limiting factor in its absorption and in studying its interactions with biological molecules under physiological conditions. scirp.orgsemanticscholar.org To overcome this, in vitro studies have utilized agents like hydroxypropyl-β-cyclodextrin (HPβCD) to enhance its solubility. Research has shown that the solubility of fenoprofen increases linearly with rising concentrations of HPβCD, with a 0.3 mmol/L concentration of HPβCD being sufficient to achieve 100% solubility of fenoprofen (0.05 mmol/L) in a phosphate (B84403) buffer solution (pH 7.4). semanticscholar.org This enhancement allows for more effective study of its permeation and interaction characteristics in aqueous-based in vitro systems. Furthermore, studies have shown that the concomitant administration of antacids containing aluminum and magnesium hydroxide (B78521) does not interfere with the absorption of fenoprofen. nih.govfda.gov

Protein Binding Dynamics of Fenoprofen to Serum Albumins

Fenoprofen is extensively bound to plasma proteins, with a binding rate of approximately 99%, primarily to albumin. nih.govfda.govdrugbank.com This high affinity for albumin can lead to potential drug interactions, as fenoprofen may displace other albumin-bound drugs from their binding sites, or could itself be displaced. nih.govfda.gov

In vitro investigations using techniques such as affinity voltammetry and circular dichroism have been employed to characterize the binding dynamics of fenoprofen to serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA). scirp.orgnih.gov Studies with BSA indicate that fenoprofen interacts with the protein in a 1:1 stoichiometry to form an electro-inactive supramolecular complex. scirp.orgsemanticscholar.org The interaction is primarily driven by hydrophobic forces, along with weaker contributions from ionic bonds, Van der Waals forces, and hydrogen bonding. scirp.orgsemanticscholar.org

A study combining microdialysis with high-performance liquid chromatography (HPLC) determined that fenoprofen binds to two distinct classes of sites on the HSA molecule. The primary binding sites exhibit a higher affinity, while the secondary sites have a lower affinity but a greater capacity. The specific binding parameters from this study are detailed in the table below.

| Binding Site Class | Association Constant (K) | Number of Binding Sites (n) |

|---|---|---|

| Primary | 3.4 x 105/M | 2.5 |

| Secondary | 1.0 x 104/M | 10.0 |

Table 1: Binding Parameters of Fenoprofen to Human Serum Albumin (HSA). nih.gov

The same study also demonstrated that other drugs, such as ibuprofen (B1674241) and palmitic acid, can significantly decrease the degree of fenoprofen binding to HSA, highlighting the potential for competitive displacement interactions. nih.gov

**4.3. Metabolic Pathways and Enzymatic Biotransformation of Fenoprofen

The biotransformation of fenoprofen primarily occurs in the liver and involves both Phase I and Phase II metabolic reactions. ontosight.aiontosight.ai

The main metabolic pathway for fenoprofen is conjugation with glucuronic acid (glucuronidation), a Phase II reaction. karger.com The major metabolites identified are fenoprofen acyl glucuronide and 4'-hydroxyfenoprofen glucuronide. nih.govfda.govdrugbank.comnih.gov The formation of these diastereomeric glucuronic acid conjugates is a significant step in the drug's elimination pathway. karger.comnih.gov

In vitro studies using liver microsomal preparations from various species, including humans, have investigated the enantioselective nature of fenoprofen's glucuronidation. karger.comnih.gov These studies revealed that the initial rates of glucuronide formation are higher for the R-enantiomer of fenoprofen compared to the S-enantiomer. karger.comnih.gov Another key metabolic process is the chiral inversion of the inactive R(-) enantiomer to the pharmacologically active S(+) enantiomer. conicet.gov.ar In cats, this stereoconversion has been shown to be the main metabolic pathway for R(-) fenoprofen. conicet.gov.ar

| Parent Compound | Major Metabolites | Metabolic Pathway |

|---|---|---|

| Fenoprofen | Fenoprofen acyl glucuronide | Direct Glucuronidation (Phase II) |

| 4'-hydroxyfenoprofen glucuronide | Hydroxylation (Phase I) followed by Glucuronidation (Phase II) |

Table 2: Major Metabolites of Fenoprofen. nih.govfda.govdrugbank.comnih.gov

The initial Phase I metabolic step for a portion of fenoprofen involves hydroxylation, which is catalyzed by the cytochrome P450 (CYP450) enzyme system in the liver. ontosight.aiontosight.ai Specifically, the CYP2C9 and CYP3A4 isoforms have been identified as being responsible for the metabolism of fenoprofen. ontosight.ai These enzymes catalyze the formation of 4'-hydroxyfenoprofen from the parent drug. drugbank.comnih.gov This hydroxylated metabolite is subsequently conjugated with glucuronic acid before excretion. nih.govfda.gov The CYP450 enzymes are a large family of monooxygenases that play a critical role in the biotransformation of a vast number of drugs and other xenobiotics. mdpi.comresearchgate.netmdpi.com

Characterization of Glucuronide Conjugates and Other Major Metabolites

Preclinical Excretion Profiles and Mass Balance Studies

Preclinical and human studies show that fenoprofen and its metabolites are eliminated from the body relatively quickly. ontosight.ai Approximately 90% of a single administered dose is excreted within 24 hours. nih.govfda.govdrugbank.comnih.gov The primary route of elimination is through the kidneys, with the major urinary metabolites being fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide. nih.govfda.govnih.gov The renal clearance of the unchanged parent drug is very low, underscoring the importance of metabolic conversion for its elimination. nih.gov

In a preclinical mass balance study conducted in rats using [14C]-labeled fenoprofen, the primary route of excretion following intravenous administration was found to be the feces, which accounted for approximately 95% of the administered radioactivity over 168 hours. google.com Urinary excretion accounted for only up to 2% in this model. google.com Following ocular administration in the same study, the fecal route also predominated, accounting for about 60% of the dose, indicating that the administered dose passed from the eye into the gastrointestinal tract for excretion. google.com

Advanced Analytical Methodologies for Fenoprofen Sodium Characterization and Quantification

Chromatographic Techniques for Fenoprofen (B1672519) and its Impurities/Metabolites

Chromatographic methods are the cornerstone for separating and quantifying fenoprofen from its process-related impurities and degradation products. These techniques offer high resolution and sensitivity, making them indispensable for quality control and stability studies.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, stands out as the most widely used technique for the analysis of fenoprofen. jocpr.comresearchgate.net These methods are valued for their accuracy, precision, and ability to separate a wide range of compounds.

Several RP-HPLC methods have been developed and validated for the simultaneous determination of fenoprofen calcium and its related process impurities. jocpr.comresearchgate.net A typical method involves using a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous component (like water with acetic acid) and an organic solvent (such as acetonitrile). jocpr.comwisdomlib.org Detection is commonly performed using a UV detector at a wavelength of approximately 270 nm or 272 nm. jocpr.comwisdomlib.orgcore.ac.uk

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jocpr.comresearchgate.net For instance, one validated RP-HPLC method demonstrated good linearity (r² > 0.99) and achieved LOD and LOQ values between 0.002% and 0.01%, and 0.01% and 0.03%, respectively. jocpr.comresearchgate.net Another study reported an isocratic RP-HPLC method that was found to be specific, precise (RSD 0.9%), and accurate (mean recovery 99.2%). researchgate.net The limit of detection for this method was estimated at 0.02 µg/mL, and the limit of quantification was 0.09 µg/mL. researchgate.net

The robustness of these methods is also tested by intentionally varying parameters like the pH of the mobile phase. core.ac.uk For example, a study showed that slight changes in the mobile phase pH (from 1.8 to 2.2) did not significantly affect the recovery of fenoprofen, confirming the method's reliability. core.ac.uk These stability-indicating methods are capable of separating fenoprofen from its degradation products formed under stress conditions such as acid, base, oxidative, thermal, and photolytic degradation. jocpr.comresearchgate.net

Table 1: Summary of Validated RP-HPLC Methods for Fenoprofen Analysis

| Parameter | Method 1 jocpr.comresearchgate.net | Method 2 wisdomlib.org | Method 3 core.ac.uk |

|---|---|---|---|

| Column | C8 (250 x 4.6 mm, 5 µm) | Enable C18 (250 x 4.6 mm, 5 µm) | C8 or C18 |

| Mobile Phase | Gradient elution with Water:Acetic acid and Acetonitrile (B52724):Acetic acid | Methanol:Acetonitrile (80:20 v/v) | Acetonitrile:Water (3:2), pH 2 |

| Flow Rate | 1.5 mL/min | 1.5 mL/min | 1.75 mL/min |

| Detection Wavelength | 270 nm | 270 nm | 272 nm |

| Linearity Range | LOQ to 150% | 10-80 µg/mL | 29-65 µg/mL |

| Correlation Coefficient (r²) | > 0.99 | 0.9998 | 0.999 |

| LOD | 0.002% - 0.01% | 2.082 µg/mL | 0.02 µg/mL |

| LOQ | 0.01% - 0.03% | 6.92 µg/mL | 0.09 µg/mL |

| Recovery | Verified from LOQ to 150% | 99.85% - 100.27% | 99.2% (average) |

Thin Layer Chromatography (TLC) is a simple, versatile, and cost-effective method used for the qualitative purity assessment of fenoprofen. ijpsjournal.comuad.ac.id It is often employed to monitor the progress of chemical reactions during synthesis and to check the purity of the final product. ijpsjournal.comuobaghdad.edu.iq

In TLC, a stationary phase, typically silica (B1680970) gel coated on a plate, is used with a suitable mobile phase to separate the components of a mixture. ijpsjournal.com The separation is based on the differential migration of the compounds up the plate. ijpsjournal.com For fenoprofen and its related compounds, the purity can be assessed by comparing the resulting spots with a standard reference. uobaghdad.edu.iq The presence of impurities is indicated by the appearance of additional spots. While primarily a qualitative technique, modern High-Performance TLC (HPTLC) offers improved resolution and the possibility of semi-quantitative analysis. uad.ac.idanalyticaltoxicology.com

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods (e.g., RP-HPLC)

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are vital for both the quantitative determination of fenoprofen and the elucidation of its molecular structure and interactions.

UV spectrophotometry is a straightforward and widely used method for the quantitative estimation of fenoprofen in bulk and pharmaceutical dosage forms. aip.org The method is based on the principle that fenoprofen absorbs UV radiation at a specific wavelength. The absorption maximum (λmax) for fenoprofen is typically observed around 270-272 nm in various solvents like phosphate (B84403) buffer (pH 6.8 or 7.4) and methanol. wisdomlib.orgaip.orgjpionline.orgresearchtrend.net

The development and validation of UV spectrophotometric methods for fenoprofen calcium have demonstrated their simplicity, accuracy, and precision. aip.org These methods show good linearity over a specific concentration range, for example, 10-80 µg/mL with a correlation coefficient of 0.9924. aip.org The accuracy of these methods is confirmed by recovery studies, with mean percentage recoveries often close to 100%. aip.org Validation parameters such as precision (intraday and interday), robustness, limit of detection (LOD), and limit of quantification (LOQ) are established as per ICH guidelines. aip.org For instance, one study reported an LOD and LOQ of 5.209 µg/ml and 15.78 µg/ml, respectively, for fenoprofen calcium in phosphate buffer. aip.org

Table 2: Validation Parameters of a UV Spectrophotometric Method for Fenoprofen Calcium

| Parameter | Result aip.org |

|---|---|

| λmax | 270 nm |

| Solvent | Phosphate Buffer (pH 6.8) |

| Linearity Range | 10-80 µg/mL |

| Correlation Coefficient (r²) | 0.9924 |

| Mean % Recovery | 100.11% |

| LOD | 5.209 µg/mL |

| LOQ | 15.78 µg/mL |

| Intra-day & Inter-day Precision (%RSD) | <2% |

| Robustness (%RSD) | <2% |

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in the fenoprofen molecule and for assessing potential chemical interactions between fenoprofen and excipients in a formulation. innovareacademics.injetir.org The FT-IR spectrum of pure fenoprofen shows characteristic absorption peaks corresponding to its various functional groups. researchtrend.netrjptonline.org

When fenoprofen is formulated with polymers and other excipients, FT-IR is used to study their compatibility. jetir.org The absence of new peaks or significant shifts in the characteristic peaks of fenoprofen in the FT-IR spectrum of the physical mixture indicates the absence of any chemical interaction. researchtrend.netinnovareacademics.in For instance, studies have used FT-IR to confirm the compatibility of fenoprofen with polymers like Carbopol 940, HPMC, sodium alginate, and guar (B607891) gum. innovareacademics.in In other studies, FT-IR has been employed to confirm the interaction and entrapment of fenoprofen within cyclodextrin (B1172386) cavities and polymer matrices. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is an indispensable technique for the definitive confirmation of the molecular structure of fenoprofen. frontiersin.orgnih.gov NMR provides detailed information about the chemical environment of individual atoms within the molecule. wdh.ac.id

¹H NMR spectroscopy can be used to assign the signals of the various protons in the fenoprofen molecule. nih.gov Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton. frontiersin.org Solid-state NMR (SS-NMR) is particularly useful for characterizing the crystalline forms of pharmaceutical solids and can provide detailed information on both molecular structure and intermolecular interactions. frontiersin.org Studies have utilized NMR to investigate the stability of host-guest complexes of fenoprofen with cyclodextrins, providing insights into the nature of these interactions at a molecular level. nih.govresearchgate.net The chemical shifts observed in the NMR spectra serve as a fingerprint for the molecule, confirming its identity and structure. frontiersin.orgnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Interaction Assessment

Mass Spectrometry (MS) Applications in Fenoprofen Research

Mass spectrometry (MS) stands as a cornerstone analytical technique in the research and development of fenoprofen, offering exceptional sensitivity and specificity. When coupled with chromatographic separation methods like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides a powerful platform for the definitive identification and precise measurement of fenoprofen and its metabolites in complex biological matrices. This capability is fundamental for pharmacokinetic and metabolic studies.

Quantification of Fenoprofen and Metabolites Using Isotope-Labeled Internal Standards

For achieving the highest degree of accuracy and precision in quantitative bioanalysis, isotope dilution mass spectrometry (IDMS) is the preferred method. researchgate.netkoreascience.kr This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte, such as Fenoprofen-d3, to the sample at the earliest stage of preparation. nih.gov This isotope-labeled internal standard is chemically identical to the fenoprofen analyte but has a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium).

Throughout the analytical process, including extraction, derivatization, and chromatographic separation, any loss of substance will affect both the analyte and the internal standard equally. researchgate.net The mass spectrometer can distinguish between the two compounds based on their mass difference. By measuring the ratio of the response of the native analyte to that of the stable isotope-labeled standard, highly accurate and precise quantification is achieved, effectively correcting for variations in sample recovery and matrix-induced signal suppression or enhancement. researchgate.netthermofisher.com This approach is considered the gold standard for quantitative analysis, providing reliable data for regulatory submissions and clinical studies. nih.gov

LC-MS/MS (tandem mass spectrometry) methods using isotope dilution have been successfully validated for the analysis of various drugs and their metabolites in biological fluids. researchgate.netmdpi.comnih.gov For fenoprofen, this would involve monitoring specific mass transitions for both the unlabeled drug and its deuterated internal standard, ensuring high selectivity and sensitivity with detection limits often reaching the low nanogram per milliliter range. nih.gov This methodology is crucial for accurately defining the pharmacokinetic profile of fenoprofen and its major metabolites, such as 4'-hydroxyfenoprofen and its glucuronide conjugate. researchtrend.net

Table 1: Principles of Isotope Dilution Mass Spectrometry for Fenoprofen Quantification

| Step | Description | Rationale |

|---|---|---|

| Standard Addition | A known amount of a stable isotope-labeled internal standard (e.g., Fenoprofen-d3) is added to the biological sample (e.g., plasma, urine) before any processing. | Ensures the internal standard experiences the same sample preparation and analysis conditions as the target analyte (fenoprofen). |

| Sample Preparation | The sample undergoes extraction (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances. | To isolate and concentrate the analyte and internal standard from the complex biological matrix. |

| Chromatographic Separation | The extract is injected into a liquid chromatography (LC) system, which separates fenoprofen and its internal standard from other remaining components. | Provides separation from potential interferences, ensuring that only the compounds of interest enter the mass spectrometer at a specific time. |

| Mass Spectrometric Detection | The eluent from the LC is ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer (MS/MS). The instrument is set to detect specific parent-to-daughter ion transitions for both fenoprofen and Fenoprofen-d3. | Offers high selectivity and sensitivity. By measuring the peak area ratio of the analyte to the internal standard, precise quantification is achieved, correcting for any losses during sample handling or variations in instrument response. researchgate.net |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry) for Formulation Compatibility

Thermal analysis techniques are indispensable tools in the pre-formulation phase of pharmaceutical development, providing critical information about the physical and chemical properties of an active pharmaceutical ingredient (API) and its compatibility with excipients. scielo.br For fenoprofen sodium, Differential Scanning Calorimetry (DSC) is a particularly valuable technique. nih.gov

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the detection of thermal events like melting, crystallization, and glass transitions. A DSC thermogram of pure, crystalline fenoprofen or its salts will show a sharp, characteristic endothermic peak at its melting point. innovareacademics.inmdpi.com The temperature and shape of this peak can confirm the identity and purity of the substance.

The primary application of DSC in this context is to screen for potential physical or chemical incompatibilities between this compound and the various excipients used in a solid dosage form, such as fillers, binders, and lubricants. koreascience.kr To do this, binary mixtures of this compound and a single excipient are prepared and analyzed by DSC. pharmacyjournal.info The resulting thermogram is then compared to the thermograms of the individual components. The absence of any new thermal peaks and the retention of the characteristic melting endotherms of both the drug and the excipient generally indicate compatibility. sciensage.inforesearchgate.netjgtps.cominnovareacademics.in Conversely, the appearance of new peaks, a significant shift in melting points, or changes in the peak shape or enthalpy of fusion can suggest an interaction that might compromise the stability or performance of the final product. nih.gov

Table 2: Interpreting DSC Thermograms for Fenoprofen-Excipient Compatibility

| Observation in Binary Mixture Thermogram | Interpretation | Implication for Formulation |

|---|---|---|

| No significant change | The components are compatible; no significant interaction is detected under the tested conditions. jgtps.com | The excipient is likely suitable for use in the formulation. |

| Shift in melting peak of fenoprofen | Potential interaction, such as the formation of a solid solution or a eutectic mixture. koreascience.kr | May affect the drug's dissolution rate and bioavailability. Further investigation is required. |

| Broadening of melting peak | Decrease in the purity or crystallinity of the drug. | Could indicate a physical interaction or degradation, potentially impacting stability. |

| Appearance of a new exothermic peak | Suggests a chemical reaction or degradation. | Strong evidence of incompatibility; the excipient should be avoided. |

| Disappearance of the drug's melting peak | The drug has dissolved or completely interacted with the molten excipient. | Indicates a significant physical interaction that could alter drug release characteristics. |

Cellular and Biochemical Investigations of Fenoprofen Sodium in Preclinical Models

In vitro Assays of Prostaglandin (B15479496) Inhibition in Biological Systems

Fenoprofen (B1672519) is recognized as a potent inhibitor of prostaglandin synthesis. fda.gov Its primary mechanism of action is understood to be the inhibition of prostaglandin synthetase, the enzyme responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation. fda.govdrugs.com As a non-selective cyclooxygenase (COX) inhibitor, fenoprofen blocks both the COX-1 and COX-2 isoforms, thereby limiting the production of prostaglandins. nih.govresearchgate.net

In vitro studies have substantiated this inhibitory effect. For instance, in isolated rat uterine horns, fenoprofen at a concentration of 33 μM was shown to inhibit both spontaneous and estradiol-stimulated prostaglandin F2α (PGF2α) release by 84%. caymanchem.com This direct evidence from in vitro assays confirms its role as a significant inhibitor of prostaglandin production in biological systems. caymanchem.com

Modulation of Cellular Signaling Pathways Beyond COX Inhibition (e.g., MAPK/ERK Pathway)

Beyond its well-established role as a COX inhibitor, fenoprofen demonstrates the ability to modulate other crucial cellular signaling pathways. A notable example is its interaction with the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. medchemexpress.com The MAPK/ERK pathway is a critical signaling cascade that translates extracellular signals into cellular responses, including proliferation and differentiation. wikipedia.org

Preclinical research has identified fenoprofen as a positive allosteric modulator (PAM) for melanocortin receptors (MCRs), specifically MC3R, MC4R, and MC5R. medchemexpress.comnih.gov Interestingly, fenoprofen acts as a biased agonist at these receptors, selectively activating the ERK1/2 cascade without stimulating the canonical cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. medchemexpress.com In HEK293T cells expressing these receptors, fenoprofen was observed to stimulate ERK1/2 activation. medchemexpress.com This biased signaling suggests a more complex pharmacological profile for fenoprofen than previously understood. medchemexpress.com Additionally, separate in vitro studies have indicated that fenoprofen exhibits a moderate binding affinity for the peroxisome proliferator-activated receptor-gamma (PPARγ). umw.edu.pl

| Cell Line | Receptor | Pathway Activated | Effect |

| HEK293T | MC3R, MC4R, MC5R | MAPK/ERK | Selective activation of ERK1/2 |

| HEK293T | MC3R, MC4R, MC5R | cAMP | No activation observed |

Antioxidative Effects and Oxidative Stress Marker Modulation by Fenoprofen in Experimental Models

Recent preclinical studies have highlighted the antioxidative properties of fenoprofen. nih.govnih.gov In an experimental rat model of pentylenetetrazole (PTZ)-induced epilepsy, fenoprofen demonstrated significant antioxidant effects, suggesting a mechanism of action that extends to the modulation of oxidative stress. nih.govresearchgate.net

Lipid peroxidation is a key indicator of oxidative damage, with malondialdehyde (MDA) being a primary marker of this process. nih.gov In a PTZ-induced epilepsy model in rats, the injection of PTZ led to an increase in serum MDA levels. nih.gov Pretreatment with fenoprofen was found to significantly reduce these elevated MDA levels. nih.gov This effect on a crucial marker of lipid peroxidation points to fenoprofen's ability to mitigate oxidative damage to cellular membranes. nih.gov

| Experimental Group | Key Finding | Source |

| PTZ-induced epileptic rats | Fenoprofen pretreatment reduced the increased serum levels of Malondialdehyde (MDA). | nih.gov |

The nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway is a critical component of the cellular antioxidant defense system. nih.govmdpi.com This pathway plays a potent role in providing neuroprotection against oxidative stress and inflammation. nih.gov In a rat model of epilepsy, PTZ treatment was shown to decrease the expression of Nrf2 and HO-1 genes in the hippocampus. nih.govresearchgate.net Administration of fenoprofen was found to reverse this effect, increasing the expression of both Nrf2 and HO-1. nih.govnih.govresearchgate.net This upregulation of key antioxidant genes suggests that fenoprofen can strengthen the endogenous antioxidant defense system. nih.govresearchgate.net

| Gene | Effect of PTZ Treatment | Effect of Fenoprofen Pretreatment | Source |

| Nrf2 | Decreased expression | Reversed the decrease, leading to increased expression | nih.govresearchgate.netresearchgate.net |

| HO-1 | Decreased expression | Reversed the decrease, leading to increased expression | nih.govresearchgate.netresearchgate.net |

Impact on Lipid Peroxidation Markers (e.g., Malondialdehyde)

Immunomodulatory and Pro-resolving Properties of Fenoprofen in Cellular Contexts (e.g., macrophage function)

Fenoprofen exhibits immunomodulatory and pro-resolving properties that are independent of its COX-inhibitory function. nih.gov These effects are particularly evident in its influence on macrophage activity. nih.govresearchgate.net Research has shown that fenoprofen can promote macrophage phagocytosis (the engulfment of pathogens) and efferocytosis (the clearance of apoptotic cells). nih.govresearchgate.net These pro-resolving actions are linked to its role as a positive allosteric modulator at the melanocortin receptor 3 (MC3R). nih.gov The anti-arthritic effects of fenoprofen observed in mouse models were significantly reduced in mice lacking the MC3R gene (Mc3r-/-), highlighting the importance of this pathway to its immunomodulatory action. nih.govresearchgate.net

In contrast, a separate study investigating various NSAIDs found that while fenoprofen could enhance the release of tumor necrosis factor-alpha (TNF-α) from activated macrophage-like RAW264.7 cells at certain concentrations, it displayed weak to no effect on phagocytic uptake in that particular experimental setup. nih.gov

| Cell Type | Activity Measured | Effect of Fenoprofen | Associated Mechanism | Source |

| Mouse Peritoneal Macrophages | Phagocytosis (E. coli) | Promoted | MC3R modulation | nih.govresearchgate.net |

| Mouse Peritoneal Macrophages | Efferocytosis (apoptotic neutrophils) | Promoted | MC3R modulation | nih.govresearchgate.net |

| RAW264.7 Macrophages | TNF-α release | Enhanced at certain concentrations | Not specified | nih.gov |

| RAW264.7 Macrophages | Phagocytic uptake | Weak or no effect | Not applicable | nih.gov |

Neurobiochemical Effects of Fenoprofen in Experimental Central Nervous System Models (e.g., anti-convulsant activity)

Preclinical investigations have revealed neurobiochemical effects of fenoprofen, notably demonstrating its anticonvulsant properties in a pentylenetetrazole (PTZ)-induced epilepsy model in rats. nih.govnih.gov In this model, pretreatment with fenoprofen led to a significant decrease in the number of myoclonic jerks and the duration of generalized tonic-clonic seizures. nih.govnih.gov Furthermore, it increased the latency period before the onset of these seizures. nih.gov

The anticonvulsant effects of fenoprofen appear to be mediated through multiple neurobiochemical mechanisms. nih.govresearchgate.net These include the inhibition of oxidative stress-related markers in the serum and the activation of the protective Nrf2/HO-1 signaling pathway within the hippocampus. nih.govnih.gov Histological analysis also confirmed a protective effect of fenoprofen on hippocampal neurons, which may contribute to its anticonvulsant activity. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Applications in Fenoprofen Research

Molecular Docking Simulations for Ligand-Target Interactions (e.g., COX enzymes, MCRs)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in understanding how fenoprofen (B1672519) interacts with its biological targets.

Cyclooxygenase (COX) Enzymes: Fenoprofen is a known inhibitor of cyclooxygenase (COX) enzymes, which are key to its anti-inflammatory effects. medchemexpress.comscbt.comebi.ac.uk Docking studies have been employed to elucidate the binding interactions of fenoprofen and its derivatives within the active sites of both COX-1 and COX-2. nih.gov These simulations help to visualize how the fenoprofen molecule fits into the enzyme's binding pocket and which amino acid residues are critical for its inhibitory activity. The insights gained from these studies are valuable for designing new, more selective COX inhibitors. nih.gov

Melanocortin Receptors (MCRs): Research has revealed that fenoprofen also acts as a positive allosteric modulator (PAM) at melanocortin receptors (MCRs), specifically MC3R, MC4R, and MC5R. medchemexpress.comresearchgate.net Molecular docking simulations have been instrumental in exploring how fenoprofen binds to these G-protein coupled receptors at a site distinct from the endogenous ligand binding site. researchgate.net This allosteric modulation enhances the receptor's response to its natural ligands. researchgate.net Such computational approaches are vital for understanding the structural basis of fenoprofen's effects on the melanocortin system and for guiding the development of novel allosteric modulators for therapeutic purposes. researchgate.net

Table 1: Molecular Docking Applications in Fenoprofen Research

| Target | Type of Interaction | Key Findings |

|---|---|---|

| COX-1 & COX-2 | Inhibition | Elucidation of binding modes within the active site, identifying key amino acid interactions. nih.gov |

| MC3R, MC4R, MC5R | Positive Allosteric Modulation | Identification of allosteric binding sites and understanding the mechanism of enhanced receptor activity. medchemexpress.comresearchgate.net |

| Human Serum Albumin (HSA) | Binding/Inhibition of Fibrillation | Docking methods, in combination with other techniques, have been used to investigate the interactions of fenoprofen with HSA and its role in inhibiting protein fibrillation. sci-hub.se |

Molecular Dynamics (MD) Simulations to Analyze Conformational Dynamics and Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations have been applied to study fenoprofen, providing insights into the conformational flexibility and stability of the drug and its complexes with biological targets. frontiersin.orgresearchgate.net

For instance, MD simulations can be used to analyze the stability of the fenoprofen-enzyme complex, confirming the results of docking studies and providing a more detailed understanding of the interactions at the atomic level. scienceopen.com These simulations can also reveal the conformational changes that occur in both the ligand and the receptor upon binding. In the context of chiral recognition, MD simulations have been used to investigate the differential interactions of fenoprofen enantiomers with chiral selectors like cyclodextrins, helping to explain the basis of enantioselective separation. researchgate.net

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT calculations have been performed on fenoprofen to understand its structural and electronic properties. sid.ir

These studies provide valuable information about the molecule's geometry, electron distribution, and orbital energies. For example, DFT calculations have been used to determine the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the S-fenoprofen enantiomer, which was found to be 5.5265 eV. sid.ir This energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a larger gap suggests lower reactivity and higher stability. sid.irresearchgate.net Such calculations have indicated that S-fenoprofen has a high electron demand and stability. sid.ir Furthermore, DFT has been used in conjunction with experimental techniques like photoelectron and soft X-ray absorption spectroscopy to study the valence and core electronic structure of fenoprofen, providing a detailed picture of its molecular orbitals. rsc.orgresearchgate.net

Table 2: Key Parameters from DFT Studies of S-Fenoprofen

| Parameter | Value | Significance |

|---|---|---|

| Methodology | B3LYP/6-31G* | Level of theory used for the calculations. sid.ir |

| HOMO-LUMO Energy Gap (Eg) | 5.5265 eV | Indicates high kinetic stability and low reactivity. sid.ir |

Thermodynamic Modeling of Fenoprofen's Solubility in Advanced Solvents (e.g., Supercritical CO2)

The solubility of a drug is a critical physicochemical property. Thermodynamic models are used to predict and correlate the solubility of fenoprofen in various solvents, including advanced solvent systems like supercritical carbon dioxide (SC-CO2).

Experimental measurements of fenoprofen's solubility in SC-CO2 have been conducted at temperatures ranging from 308 to 338 K and pressures from 12 to 40 MPa. acs.orgacs.orgresearchgate.netnovanet.ca The mole fraction solubility was found to be between 2.01 × 10⁻⁵ and 4.20 × 10⁻³. acs.orgacs.orgresearchgate.netnovanet.ca To correlate this experimental data, several density-based semi-empirical models have been employed, including the Mendez-Santiago and Teja (MST), Bartle et al., Kumar and Johnston (K–J), Chrastil, and Garlapati and Madras models. acs.orgacs.orgresearchgate.netnovanet.ca Among these, the Bartle et al. model was identified as the most accurate, with an average absolute relative deviation percent (AARD %) of 6.58%. acs.orgacs.orgresearchgate.netnovanet.ca Such modeling is essential for processes like the micronization of drug particles using supercritical fluid technologies. acs.orgijcce.ac.ir

Table 3: Performance of Thermodynamic Models for Fenoprofen Solubility in SC-CO2

| Model | Average Absolute Relative Deviation (AARD %) |

|---|---|

| Bartle et al. | 6.58% |

| Kumar and Johnston (K-J) | 9.60% |

Predictive Modeling for Structure-Property Relationships and Drug Discovery

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, plays a significant role in modern drug discovery. nih.govucl.ac.ukresearchgate.net These computational models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. researchgate.net

For fenoprofen and related non-steroidal anti-inflammatory drugs (NSAIDs), QSPR models can be developed to predict properties such as solubility, lipophilicity, and metabolic stability based on molecular descriptors derived from the chemical structure. researchgate.net These models are valuable for screening virtual libraries of compounds to identify new molecules with desired properties. By understanding the structure-property relationships, medicinal chemists can make more informed decisions in the design and optimization of new drug candidates, potentially leading to the discovery of novel therapeutics with improved efficacy and safety profiles. nih.govnih.gov

Development of Novel Drug Delivery Systems for Fenoprofen Sodium Preclinical Focus

Transdermal Drug Delivery Systems Research

Transdermal delivery of fenoprofen (B1672519) is being investigated as a strategy to bypass hepatic first-pass metabolism and reduce gastrointestinal side effects associated with oral administration. indexcopernicus.comresearchgate.net Research has centered on various formulations, including gels and films, designed to effectively deliver the drug through the skin. indexcopernicus.comresearchgate.net

Formulation and Evaluation of Fenoprofen Gels for Topical Application

The development of topical gel formulations of fenoprofen has been a key area of preclinical research. researchgate.netinnovareacademics.in Studies have aimed to create a transdermal gel that can overcome the issues related to oral administration by delivering the drug directly through the skin. indexcopernicus.com Various gelling agents have been investigated to achieve optimal physical properties and drug release profiles.

In one line of research, transdermal gels were formulated using different polymers, including Carbopol 940, hydroxypropyl methylcellulose (B11928114) (HPMC), sodium alginate, and guar (B607891) gum. indexcopernicus.comresearchgate.netinnovareacademics.in These prepared gels underwent evaluation for critical physicochemical properties such as clarity, homogeneity, pH, viscosity, spreadability, and drug content. indexcopernicus.comresearchgate.net Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) studies were conducted to confirm the absence of chemical interactions between fenoprofen and the polymers used. indexcopernicus.comresearchgate.net

The evaluation showed that all formulated gels possessed acceptable physical characteristics. researchgate.net However, in vitro permeation studies, conducted using a Franz diffusion cell with phosphate (B84403) buffer (pH 7.4) as the medium, revealed significant differences in drug release among the formulations. indexcopernicus.cominnovareacademics.in Gels formulated with Carbopol demonstrated superior drug release compared to those made with HPMC, sodium alginate, or guar gum. indexcopernicus.comresearchgate.net The optimized Carbopol formulation followed the Higuchi model of drug release, indicating a diffusion-controlled mechanism. indexcopernicus.com

| Formulation Base | Polymer Concentration (%) | pH | Viscosity (cps) | Drug Content (%) | Spreadability (g.cm/s) | Cumulative % Drug Release (8h) |

| Carbopol 940 | 0.5% | 6.8±0.04 | 1150±28.8 | 93.5±0.19 | 18.4±0.47 | 74.3±0.15 |

| Carbopol 940 | 1.0% | 6.9±0.02 | 1342±35.1 | 92.4±0.24 | 16.2±0.51 | 78.9±0.11 |

| HPMC | 1.0% | 7.1±0.05 | 980±19.6 | 88.6±0.32 | 15.8±0.33 | 55.7±0.21 |

| HPMC | 2.0% | 7.0±0.03 | 1120±24.6 | 87.2±0.29 | 14.1±0.29 | 61.2±0.18 |

| Sodium Alginate | 3.0% | 7.2±0.06 | 850±21.2 | 84.5±0.41 | 13.5±0.42 | 42.8±0.25 |

| Sodium Alginate | 4.0% | 7.3±0.04 | 960±23.0 | 82.2±0.38 | 12.7±0.38 | 49.3±0.22 |

| Guar Gum | 5.0% | 6.7±0.07 | 790±18.1 | 86.4±0.27 | 12.1±0.25 | 35.6±0.29 |

| Guar Gum | 6.0% | 6.8±0.05 | 880±20.2 | 84.8±0.33 | 11.5±0.21 | 41.4±0.24 |

Data compiled from preclinical studies. indexcopernicus.comresearchgate.netinnovareacademics.in The table presents mean values ± standard deviation where applicable.

Design and Permeation Studies of Monolithic Transdermal Films

Another approach in transdermal delivery research involves the design of monolithic transdermal films. researchgate.net These systems consist of a drug-in-adhesive matrix that can be applied to the skin. Preclinical studies have focused on preparing and evaluating fenoprofen transdermal films using various polymers to control drug release and enhance skin permeation. researchgate.netwisdomlib.org

In these studies, films were prepared by a solvent casting method using polymers such as Hydroxypropyl Methylcellulose (HPMC), Ethyl Cellulose (EC), Eudragit ERL 100, and Eudragit ERS 100. researchgate.netwisdomlib.org Dibutyl phthalate (B1215562) (DBP) was commonly used as a plasticizer to ensure film flexibility, and d-limonene was incorporated as a permeation enhancer. researchgate.netwisdomlib.org The prepared films were evaluated for physical parameters like thickness, weight uniformity, and drug content. wisdomlib.org

In vitro permeation studies were conducted using Keshary-Chien or Franz diffusion cells across rat abdominal skin. researchgate.net The results indicated that the polymer composition significantly influenced drug release. Formulations containing the hydrophilic polymer HPMC tended to exhibit a higher rate of drug release compared to those with the more hydrophobic Ethyl Cellulose. researchgate.net Kinetic analysis of the release data showed that the permeation was diffusion-controlled and followed zero-order kinetics. researchgate.net The formulation combining HPMC with 10% w/w d-limonene demonstrated the most favorable in vitro permeation profile. researchgate.net

| Formulation Code | Polymer(s) | Permeation Enhancer (10% w/w) | Flux (J) (µg/cm²/hr) | Permeability Coefficient (Kp) x 10⁻³ (cm/hr) | Enhancement Ratio |

| F1 | HPMC | None | 18.54 | 3.70 | 1.00 |

| F2 | HPMC | d-Limonene | 45.12 | 9.02 | 2.43 |

| F3 | HPMC | Oleic Acid | 38.67 | 7.73 | 2.08 |

| F4 | EC | None | 12.33 | 2.46 | 1.00 |

| F5 | EC | d-Limonene | 29.89 | 5.97 | 2.42 |

| F6 | EC | Oleic Acid | 25.41 | 5.08 | 2.06 |

| F7 | HPMC:EC (1:1) | d-Limonene | 35.78 | 7.15 | 1.93 (vs. HPMC alone) |

Data derived from preclinical permeation studies. researchgate.net

Exploration of Proniosomal Gels for Enhanced Cutaneous Absorption

To further improve the transdermal delivery of fenoprofen, researchers have explored advanced vesicular systems like proniosomal gels. researchgate.netjournalajob.com Proniosomes are dry, free-flowing granular products that, upon hydration with water from the skin, transform into niosomes (non-ionic surfactant vesicles) in situ. This novel drug delivery system is designed to enhance the stability, bioavailability, and controlled release of fenoprofen. researchgate.net

Recent preclinical research focused on formulating and evaluating a topical proniosomal gel containing Fenoprofen calcium. researchgate.netjournalajob.com These gels were prepared using a coacervation-phase separation method with varying concentrations of non-ionic surfactants (like Span 60) and cholesterol. researchgate.netjournalajob.com The resulting proniosomal gels were characterized for several parameters, including vesicle size and morphology after hydration, entrapment efficiency, drug content, and rheological properties. researchgate.net

Evaluation studies confirmed that the system successfully formed stable, double-layered vesicles. researchgate.net The optimized formulation (F1) demonstrated high drug entrapment efficiency. researchgate.netjournalajob.com In vitro diffusion studies showed that the proniosomal gel provided sustained drug release over 24 hours, with the release pattern being diffusion-controlled. researchgate.net These findings suggest that proniosomal gels are a competent system for the topical delivery of fenoprofen. researchgate.netjournalajob.com

| Formulation Code | Surfactant:Cholesterol Ratio | Entrapment Efficiency (%) | Vesicle Size (µm) | Zeta Potential (mV) | % Drug Release (24h) |

| F1 | 1:1 | 92.5 ± 1.2 | 1.5 ± 0.3 | -28.5 | 88.7 ± 2.1 |

| F2 | 1:2 | 88.1 ± 1.5 | 1.9 ± 0.5 | -25.1 | 82.4 ± 1.8 |

| F3 | 2:1 | 85.4 ± 1.8 | 2.4 ± 0.4 | -23.8 | 79.5 ± 2.5 |

Data based on findings from preclinical studies on fenoprofen calcium proniosomal gels. researchgate.netjournalajob.com The table presents mean values ± standard deviation.

Mechanisms of Permeation Enhancement in Topical Fenoprofen Formulations

The efficacy of topical drug delivery is highly dependent on the ability of the drug to permeate the outermost layer of the skin, the stratum corneum (SC). Chemical permeation enhancers are often incorporated into topical formulations to reversibly reduce the barrier function of the SC. rjptonline.orginnovareacademics.in In preclinical fenoprofen formulations, enhancers such as terpenes (d-limonene) and solvents (Transcutol P) have been utilized. researchgate.netwisdomlib.orgresearchgate.net

The primary mechanisms by which these enhancers are believed to function include:

Disruption of Stratum Corneum Lipids: Terpenes, such as d-limonene, are thought to integrate into the highly ordered intercellular lipid structure of the stratum corneum. tandfonline.com This integration disrupts the lipid bilayer, increasing its fluidity and creating pathways for the drug to diffuse through. tandfonline.com

Interaction with Intercellular Proteins: Some enhancers can interact with intracellular proteins within the corneocytes, leading to conformational changes that may increase skin permeability. innovareacademics.intandfonline.com

Improved Drug Partitioning: Enhancers can alter the solvent properties of the stratum corneum, which increases the drug's solubility within the SC and improves its partition coefficient. innovareacademics.intandfonline.com This means the drug can more easily move from the formulation into the skin. Solvents like Transcutol P, used in fenoprofen calcium spanlastic formulations, likely act through this mechanism by improving drug solubility and partitioning into the SC. researchgate.netnih.gov

Oral Modified-Release and Specialized Formulations

Beyond transdermal systems, research has also been directed toward developing oral modified-release dosage forms of fenoprofen to prolong its therapeutic effect and improve patient compliance. jetir.orgjpionline.org

Design and In vitro Release Characterization of Sustained Release Matrix Tablets

Sustained-release (SR) matrix tablets are designed to release the drug slowly over an extended period, thus maintaining a more constant plasma concentration. jetir.org Preclinical studies have reported the successful formulation of fenoprofen SR tablets, often as floating systems to increase gastric residence time. jpionline.org

In a representative study, floating matrix tablets of fenoprofen were developed using the direct compression method. jpionline.orgjpionline.org These formulations utilized various hydrophilic polymers such as HPMC K100 M, xanthan gum, and guar gum to control the drug release rate. jpionline.org The prepared tablets were subjected to a range of evaluations, including pre-compression (e.g., angle of repose, Carr's index) and post-compression (e.g., hardness, friability, drug content) tests. jpionline.org

The in vitro dissolution studies were performed using a USP Type II (paddle) apparatus, typically in a phosphate buffer medium. jetir.orgjpionline.org The results showed that the polymer type and concentration were critical in modulating drug release. An optimized formulation demonstrated a short buoyancy lag time and remained floating for an extended duration, releasing approximately 99.12% of the drug over a 12-hour period. jpionline.orgjpionline.org The drug release kinetics often indicate that the primary mechanism is a combination of diffusion and polymer matrix erosion. jetir.org

| Formulation Parameter | Polymer System | Bulk Density (g/cm³) | Tapped Density (g/cm³) | Carr's Index | Floating Lag Time (seconds) | Cumulative % Drug Release (12h) |

| Optimized Batch (F4) | HPMC K100 M, Xanthan Gum, Guar Gum | 0.31 | 0.46 | 14.78 | < 60 | 99.12% |

Data from a study on an optimized floating matrix tablet formulation of fenoprofen. jpionline.orgjpionline.org

Development and Dissolution Studies of Mouth-Dissolving Tablets

The development of mouth-dissolving tablets (MDTs) for fenoprofen, a Biopharmaceutical Classification System (BCS) class II drug with poor water solubility, represents a significant strategy to enhance its dissolution rate and potentially improve onset of action. sciensage.infosciensage.infoijsr.net Research in this area has focused on formulating tablets that disintegrate or dissolve rapidly in saliva without the need for water, which can improve patient compliance. ijsr.netamazonaws.com One approach involves the use of superdisintegrants and sublimating agents to create porous structures within the tablet, facilitating rapid breakdown. sciensage.inforesearchgate.net

In one study, MDTs were prepared by the direct compression method using various sublimating agents—camphor (B46023), ammonium (B1175870) bicarbonate, and thymol (B1683141)—in combination with a superdisintegrant (primogel). sciensage.info The goal was to improve the dissolution rate of fenoprofen, which is known for its poor solubility. sciensage.inforesearchgate.net Seven formulations were developed containing different concentrations of these agents. sciensage.info Evaluation of the tablets showed that all prepared formulations met official limits for pre-compression and post-compression parameters. sciensage.inforesearchgate.net Differential Scanning Calorimetry (DSC) studies confirmed that there were no interactions between fenoprofen and the excipients used. sciensage.inforesearchgate.net

The in-vitro dissolution studies were critical in evaluating the effectiveness of the different sublimating agents. researchgate.net It was observed that formulations containing thymol as a sublimating agent demonstrated the most significant improvement in drug release. sciensage.inforesearchgate.net Specifically, formulations with 45 mg and 67.5 mg of thymol showed nearly complete drug release (100.00% and 99.56%, respectively) within 30 minutes. sciensage.info In contrast, the control formulation, which contained no sublimating agent, showed only 49.14% drug release in the same timeframe. researchgate.net Formulations using camphor and ammonium bicarbonate as sublimating agents resulted in less than 80% drug release after 30 minutes. researchgate.net This indicates that thymol is a highly effective sublimating agent for creating rapidly dissolving fenoprofen tablets. researchgate.net The improved formulations exhibited excellent disintegration and dissolution characteristics, with one optimized MDT formulation disintegrating within 20 seconds and releasing over 85% of the drug within 30 minutes. ijsr.net

Table 1: Effect of Sublimating Agents on In-Vitro Drug Release of Fenoprofen MDTs at 30 Minutes This table is interactive and can be sorted by column.

| Formulation Code | Sublimating Agent | Concentration of Sublimating Agent | Cumulative % Drug Release (at 30 mins) | Source(s) |

|---|---|---|---|---|

| F1 | None | 0% | 49.14% | researchgate.net |

| F2 | Camphor | 5% | < 80% | researchgate.net |

| F3 | Camphor | 10% | < 80% | researchgate.net |

| F4 | Ammonium Bicarbonate | 5% | < 80% | researchgate.net |

| F5 | Ammonium Bicarbonate | 10% | < 80% | researchgate.net |

| F6 | Thymol | 10% (45 mg) | 100.00% | sciensage.infosciensage.inforesearchgate.net |

Targeted Oral Delivery Approaches (e.g., Colon-Targeting Prodrugs)